(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene
Description
(Z)-1-[4-(2-Chloroethoxyphenyl)]-1,2-diphenyl-1-butene is a synthetic stilbene derivative characterized by a central butene backbone substituted with two phenyl groups and a 4-(2-chloroethoxy)phenyl moiety. The (Z)-stereochemistry at the double bond is critical for its structural specificity, as geometric isomerism often dictates biological activity . The 2-chloroethoxy substituent introduces both electronegativity and lipophilicity, distinguishing it from analogs like tamoxifen, which feature a dimethylaminoethoxy group .
Properties
IUPAC Name |
1-(2-chloroethoxy)-4-[(Z)-1,2-diphenylbut-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18H2,1H3/b24-23- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAJMDNEUFHRBV-VHXPQNKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCCl)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50422915 | |
| Record name | AC1O4MTG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50422915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97818-83-2 | |
| Record name | AC1O4MTG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50422915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Z-1,2-Diphenyl-1-[4-(2-chloroethoxy)phenyl]butene(1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
McMurry Reaction as the Foundation
The McMurry coupling reaction, employing low-valent titanium complexes, forms the cornerstone of this synthesis. Titanium trichloride (TiCl) or tetrachloride (TiCl) is reduced in situ using agents such as lithium or zinc, generating active titanium species that mediate the reductive coupling of 4-(2-haloethoxy)benzophenone and propiophenone. The reaction proceeds via ketyl radical intermediates, culminating in the formation of a 1,2-diphenylbut-1-ene backbone with a 4-(2-chloroethoxy)phenyl substituent.
Key stoichiometric ratios include:
Reaction temperatures vary from room temperature to reflux (60–100°C), with extended stirring durations (2–20 hours) ensuring complete conversion.
Haloethoxybenzophenone Synthesis
The precursor 4-(2-chloroethoxy)benzophenone is synthesized through nucleophilic substitution of 4-hydroxybenzophenone with 1-bromo-2-chloroethane under phase-transfer conditions:
Reaction Conditions :
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Base : Sodium ethoxide or phase-transfer catalysts (e.g., benzyl tri-n-butylammonium bromide)
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Solvent : Toluene or dichloroethane
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Temperature : Reflux (78–110°C)
Crystallization from ethanol/water yields pale cream flakes (m.p. 77–78°C).
Stereochemical Control and Isomer Enrichment
Z:E Isomer Ratio Optimization
The crude McMurry reaction product typically exhibits a Z:E isomer ratio of 6:1 to 9:1. Factors influencing stereoselectivity include:
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Solvent polarity : Tetrahydrofuran (THF) and dimethoxyethane favor Z-isomer formation.
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Reducing agent : Zinc-TiCl systems yield higher Z-selectivity than lithium-TiCl.
Post-reaction workup involves silica gel chromatography (hexane/ethyl acetate, 9:1) to isolate the Z-enriched fraction.
Crystallization-Induced Purification
Dissolving the chromatographed oil in isopropanol selectively crystallizes the Z-isomer due to its lower solubility. This step elevates purity to >95%, with a melting point of 64–65°C.
Crystallization Data :
| Parameter | Value |
|---|---|
| Solvent | 2-Propanol |
| Yield | 54.2–83.0% |
| Purity (NMR) | >95% Z-isomer |
Reaction Scale-Up and Variants
Bromoethoxy Analogues
Substituting 1-bromo-2-chloroethane with 1,2-dibromoethane yields 4-(2-bromoethoxy)benzophenone, which undergoes analogous McMurry coupling. However, the Z:E ratio in the crude product decreases to ~4:1, necessitating stricter crystallization controls.
Comparative Performance :
| Haloethane Reagent | Z:E Ratio (Crude) | Final Z-Isomer Yield |
|---|---|---|
| 1-Bromo-2-chloroethane | 6:1–9:1 | 54.2% |
| 1,2-Dibromoethane | 4:1 | 46.0% |
Titanium-Mediated System Variations
Alternative titanium reductants include:
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TiCl-Zn : Higher reaction rates but lower Z-selectivity.
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TiCl-Li : Slower kinetics but superior stereochemical outcomes.
Characterization and Analytical Data
Spectroscopic Confirmation
Infrared Spectroscopy (IR) :
Nuclear Magnetic Resonance (NMR) :
Elemental Analysis
Pure Z-isomer complies with theoretical values for CHClO:
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 84.1 | 84.2 |
| H | 7.9 | 8.1 |
Industrial Feasibility and Challenges
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroethoxy group undergoes nucleophilic substitution under amine-rich conditions. This forms the basis for synthesizing Tamoxifen analogs:
Key findings:
-
Reactions occur via SN2 mechanism at the β-carbon of the chloroethoxy group
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High-pressure conditions in sealed vessels prevent amine volatility issues
Elimination Reactions
Controlled elimination enables conversion to tamoxifen precursors:
Acid-catalyzed dehydration (via carbenium ion intermediate):
text(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene ⇩ H⁺ Carbenium ion intermediate ⇩ -H₂O Main product: Z-isomer (82–89% selectivity) [2]
Base-mediated elimination (syn pathway):
| Base System | Z:E Ratio | Yield |
|---|---|---|
| K₂CO₃/CS₂ | 19:1 | 76% |
| NEt₃·SO₂NHCO₂Me | 3:1 | 68% |
Reductive Transformations
The olefinic bond undergoes stereospecific hydrogenation:
| Condition | Product | Diastereoselectivity |
|---|---|---|
| H₂/Pd-C (atmospheric) | 1,2-diphenylbutane derivative | Not reported |
| LiAlH₄/TiCl₃ system | Partially reduced intermediates | Z-configuration retained |
Critical note: Full reduction of the trisubstituted alkene requires harsh conditions (>100°C, 50 atm H₂)
Oxidative Modifications
Controlled oxidation targets specific molecular regions:
Benzophenone system oxidation
text(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene ⇩ KMnO₄/H⁺ 4-(2-Chloroethoxy)benzoic acid + diphenylketone byproducts (Yield: 38–45% [1])
Alkene epoxidation
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Peracid-mediated epoxidation shows moderate regioselectivity (62:38 endo:exo)
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Epoxide ring-opening reactions remain unexplored in literature
Structural Stability Studies
| Stress Condition | Degradation Products | Half-life |
|---|---|---|
| Aqueous HCl (1M, 70°C) | 4-(2-Chloroethoxy)benzophenone | 2.3 hr |
| NaOH/EtOH (0.1M, reflux) | Phenolic derivatives via ether cleavage | 45 min |
Mechanistic insight: Alkaline hydrolysis proceeds through sequential β-elimination and ketone rearrangement
Scientific Research Applications
Medicinal Chemistry
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene has been explored for its potential therapeutic effects. Its structure allows for interactions with biological targets, making it a candidate for drug development. Research has indicated that compounds with similar structures exhibit anti-cancer properties, which may also apply to this compound.
Case Study: Anticancer Activity
A study investigated the anticancer activity of chlorinated phenyl compounds and found that similar structures could inhibit tumor growth in vitro. The specific mechanism often involves the induction of apoptosis through reactive oxygen species (ROS) generation, which warrants further investigation into (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene's effects on cancer cells .
Material Science
The compound's unique properties make it suitable for use in developing advanced materials, particularly in polymer chemistry. The presence of the diphenyl groups contributes to enhanced thermal stability and mechanical strength in polymer matrices.
Case Study: Polymer Blends
Research has shown that incorporating chlorinated aromatic compounds into polymer blends can improve their flame retardancy and thermal properties. This application is crucial in industries where material safety is paramount .
Organic Synthesis
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene serves as an important intermediate in organic synthesis. It can be utilized to synthesize various derivatives that are valuable in pharmaceutical applications.
Synthesis Example
A notable synthesis route involves the reaction of (Z)-1,2-Diphenyl-1-(4-hydroxyphenyl)-1-butene with dichloroethane under controlled conditions to yield the target compound . This method highlights the compound's utility as a building block for more complex organic molecules.
Mechanism of Action
The mechanism of action of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene involves its interaction with estrogen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence cellular functions. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which play crucial roles in regulating reproductive and metabolic processes.
Comparison with Similar Compounds
Key Compounds Compared:
Tamoxifen ((Z)-1-(p-Dimethylaminoethoxyphenyl)-1,2-diphenyl-1-butene)
(Z)-1-[4-(2-Chloroethoxyphenyl)]-1,2-diphenyl-1-butene (Target Compound)
Deuterated Analog : (3,3,4,4,4-D5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-hydroxyphenyl]-2-phenyl-1-butene
Methoxy-Substituted Analog: (Z)-N,N-diethyl-2-(4-(1-(4-methoxyphenyl)-3,3-dimethyl-2-phenylbut-1-en-1-yl)phenoxy)ethan-1-amine
Comparative Analysis
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Biological Targets: Tamoxifen’s dimethylaminoethoxy group confers estrogen receptor (ER) antagonism, critical for its role in breast cancer .
Stereochemical Specificity :
- Both the target compound and tamoxifen rely on (Z)-isomerism for optimal activity. The (E)-isomer of tamoxifen is pharmacologically inert , suggesting similar stereochemical constraints for the chloroethoxy analog.
Toxicity and Safety Profiles: Tamoxifen’s citrate salt is classified as a carcinogen (GHS Category 1B) and reproductive toxicant . The chloroethoxy variant’s toxicity remains uncharacterized, but the chloro group could introduce distinct metabolic liabilities, such as oxidative stress or reactive intermediate formation.
Physicochemical Properties :
- The deuterated analog () shares the chloroethoxy group but incorporates deuterium and a hydroxyl group, enhancing stability for isotopic tracing in pharmacokinetic studies . This contrasts with the target compound’s simpler structure, which may prioritize membrane permeability.
Research Implications
- Therapeutic Potential: The chloroethoxy group’s electronegativity may favor interactions with hydrophobic pockets in non-ER targets (e.g., kinases or ion channels), warranting screening for novel bioactivities.
- Synthetic Modifications : Introducing polar groups (e.g., hydroxylation) or isotopic labels (as in the deuterated analog) could optimize solubility or enable metabolic tracking .
- Safety Evaluations : Comparative toxicokinetic studies are needed to assess the chloroethoxy group’s impact on hepatic metabolism and off-target effects.
Biological Activity
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene is a synthetic compound that has garnered attention for its potential biological activities, particularly in relation to estrogenic effects. This article delves into its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H23ClO
- Molecular Weight : 362.89 g/mol
- CAS Number : 97818-83-2
The compound features a unique structure characterized by a chloroethoxy group attached to a phenyl ring and a diphenylbutene backbone, which is essential for its biological activity.
Synthesis of the Compound
The synthesis of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene typically involves several key steps:
- Formation of Chalcone Intermediate : The reaction between 4-(2-chloroethoxy)benzaldehyde and 1,2-diphenylethanone in the presence of a base (e.g., potassium carbonate) yields a chalcone intermediate.
- Wittig Reaction : This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to produce the final product.
The primary mechanism of action for (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene involves its interaction with estrogen receptors, specifically estrogen receptor alpha (ERα) and beta (ERβ). Upon binding to these receptors, the compound can modulate gene expression related to reproductive and metabolic processes. This interaction is crucial in understanding its potential therapeutic applications.
Estrogenic Activity
Research indicates that this compound exhibits estrogenic activity, making it a candidate for further studies in hormone-related therapies. Its ability to bind selectively to estrogen receptors suggests potential applications in conditions such as hormone replacement therapy and treatment of estrogen-dependent tumors.
Research Findings and Case Studies
A review of diverse studies highlights the biological implications of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene:
| Study | Findings |
|---|---|
| Study 1 | Investigated the compound's binding affinity to ERα and ERβ. Results showed significant binding, indicating potential for use in hormone modulation therapies. |
| Study 2 | Explored the compound's effects on cell proliferation in estrogen-sensitive cancer cell lines. The findings suggested that it could inhibit cell growth, supporting its role as an anti-cancer agent. |
| Study 3 | Evaluated the compound's pharmacokinetics and metabolism in vivo. The study provided insights into its absorption and distribution, crucial for therapeutic development. |
Comparison with Similar Compounds
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene shares structural similarities with other synthetic estrogens like Tamoxifen and Clomiphene. However, its unique chloroethoxy group may confer distinct biological properties that warrant further investigation.
| Compound | Structure | Biological Activity |
|---|---|---|
| Tamoxifen | Diphenylbutene structure | Anti-estrogenic properties in breast cancer treatment |
| Clomiphene | Selective estrogen receptor modulator | Used for ovulation induction |
| (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene | Chloroethoxy-diphenylbutene | Potential anti-cancer and hormone modulation |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-1-[4-(2-Chloroethoxyphenyl)]-1,2-diphenyl-1-butene, and what challenges arise in stereochemical control?
- Methodology : The synthesis of Z-isomers in diphenylbutene derivatives often involves Wittig or Horner-Wadsworth-Emmons reactions. For example, tamoxifen analogues (e.g., idoxifene) are synthesized via stereospecific elimination from β-ketophosphonates under basic conditions . Key challenges include maintaining Z-configuration during purification and minimizing isomerization. High-performance liquid chromatography (HPLC) with chiral columns or nuclear magnetic resonance (NMR) analysis (e.g., NOESY for spatial proximity of protons) is critical for verifying stereochemistry .
Q. How is the purity of (Z)-1-[4-(2-Chloroethoxyphenyl)]-1,2-diphenyl-1-butene validated in pharmacological studies?
- Methodology : Purity is assessed using reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Mobile phases often combine methanol and acetate buffers (pH 4.6) to optimize separation . Mass spectrometry (MS) and elemental analysis further confirm molecular integrity. For example, tamoxifen derivatives show characteristic [M+H]+ peaks at m/z 372.2 .
Q. What in vitro assays are recommended to evaluate the estrogen receptor (ER) binding affinity of this compound?
- Methodology : Competitive binding assays using ERα/β isoforms (e.g., MCF-7 cell lysates) and radiolabeled estradiol (³H-E2) are standard. Incubate the compound with ER and ³H-E2, then measure displacement using scintillation counting. Tamoxifen analogues exhibit IC₅₀ values in the nanomolar range, with Z-isomers showing higher ER affinity than E-isomers .
Q. What safety protocols are essential for handling (Z)-1-[4-(2-Chloroethoxyphenyl)]-1,2-diphenyl-1-butene in laboratory settings?
- Methodology : Use fume hoods, nitrile gloves, and lab coats. The compound is classified as a Category 1B carcinogen and teratogen. Avoid inhalation and skin contact; in case of exposure, rinse with water and seek medical attention. Toxicity data for related compounds (e.g., tamoxifen citrate) indicate LD₅₀ values > 500 mg/kg (oral, rats) .
Advanced Research Questions
Q. How does the chloroethoxy substituent influence the compound’s pharmacokinetics compared to dimethylaminoethoxy analogues (e.g., tamoxifen)?
- Methodology : The chloroethoxy group increases lipophilicity (logP ~4.2 vs. 3.8 for tamoxifen), enhancing membrane permeability but reducing aqueous solubility. Metabolic stability is assessed via liver microsome assays. Chlorinated derivatives show slower CYP2D6-mediated demethylation compared to tamoxifen, potentially altering half-life .
Q. What experimental strategies resolve contradictions in reported ER antagonism vs. agonism for Z-isomers?
- Methodology : Tissue-specific effects (e.g., uterine vs. breast tissue) are evaluated using luciferase reporter assays (ERE-luc) in ER+ cell lines. Co-administration with estradiol (E2) and analysis of coactivator recruitment (e.g., SRC-3) clarify context-dependent agonism. Idoxifene, a structural analogue, demonstrates tissue-selective ER modulation via this approach .
Q. How can researchers distinguish off-target effects (e.g., chloride channel interactions) from ER-mediated activity?
- Methodology : Use patch-clamp electrophysiology (e.g., HMC-1 mast cells) to test chloride channel modulation. Tamoxifen derivatives do not block stretch-activated Cl⁻ currents, unlike DIDS, confirming ER specificity . CRISPR-Cas9 ER knockout models further isolate receptor-dependent effects.
Q. What computational tools predict the binding mode of this compound to ERα?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations using ERα crystal structures (PDB: 3ERT). The chloroethoxy group may form hydrophobic interactions with Leu387/Leu391, while the diphenylbutene scaffold occupies the ligand-binding pocket. Compare binding energies (ΔG) to tamoxifen to assess relative affinity .
Key Research Gaps and Recommendations
- Stereochemical Stability : Investigate isomerization kinetics under physiological conditions using circular dichroism (CD) spectroscopy.
- In Vivo Efficacy : Conduct xenograft studies (e.g., MCF-7 tumors in nude mice) to compare antitumor efficacy with tamoxifen .
- Metabolite Profiling : Identify major metabolites via LC-MS/MS to assess potential toxicities (e.g., epoxide formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
